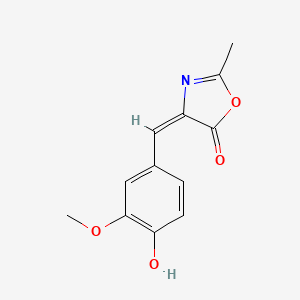![molecular formula C15H13Cl2NO2S B12122342 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12122342.png)
2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene is a complex organic compound that features a benzene ring substituted with two chlorine atoms and a sulfonyl group attached to a 2-methylindoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the indoline moiety. One common method involves the reaction of 2-methylindole with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with 2,4-dichlorobenzene under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group and the indoline moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with molecular targets in biological systems. The sulfonyl group and indoline moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to changes in biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-methylbenzene: Similar in structure but lacks the sulfonyl and indoline groups.
2,4-Dichloro-1-[(2-methylindolinyl)carbonyl]benzene: Similar but with a carbonyl group instead of a sulfonyl group.
2,4-Dichloro-1-[(2-methylindolinyl)amino]benzene: Similar but with an amino group instead of a sulfonyl group.
Uniqueness
The presence of both the sulfonyl group and the indoline moiety in 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene makes it unique compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H13Cl2NO2S |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-10-8-11-4-2-3-5-14(11)18(10)21(19,20)15-7-6-12(16)9-13(15)17/h2-7,9-10H,8H2,1H3 |
Clave InChI |
MNJOBPINKOEJJF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)
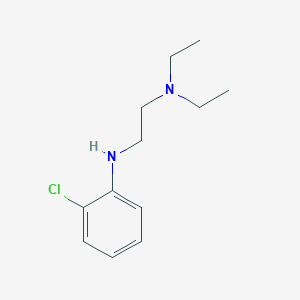
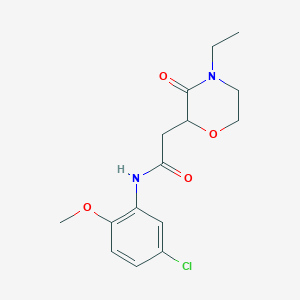

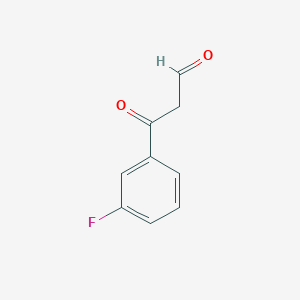
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide](/img/structure/B12122284.png)
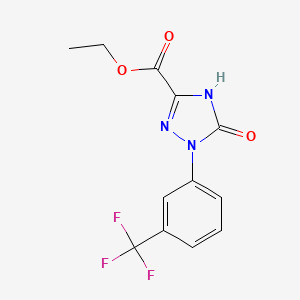
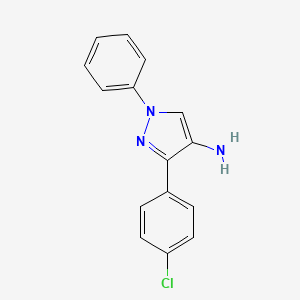

![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)

![(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)
